2-Methyl-3,4-dihydro-2H-1,4-benzoxazine
Overview
Description
“2-Methyl-3,4-dihydro-2H-1,4-benzoxazine” is a chemical compound with the molecular formula C9H11NO . It is a benzoxazine derivative, which is a heterocyclic building block for various natural and synthetic organic compounds .
Synthesis Analysis
The synthesis of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine and its derivatives has been reported in several studies . For example, one study describes the synthesis of 4-phenylureido/thioureido-substituted 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines .
Molecular Structure Analysis
The molecular structure of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine can be represented by the InChI code: 1S/C9H11NO/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-5,7,10H,6H2,1H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine include a molecular weight of 149.19 . It is a powder at room temperature .
Scientific Research Applications
Synthesis and Chemical Applications
2-Methyl-3,4-dihydro-2H-1,4-benzoxazine has been widely used in chemical syntheses. For example, it has been employed in the synthesis of benzoxazinyl pyrazolone arylidenes, which exhibit potent antimicrobial and antioxidant properties (Sonia et al., 2013). Additionally, its derivatives have been explored for the creation of fused and spiro 1,4-benzoxazine compounds, with applications in various chemical contexts (Moustafa, 2005).
Biological Activities
In the realm of biological activities, 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine and its derivatives have shown a range of biological applications. A study revealed its role in synthesizing enantiomers of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamides, which have potential uses in various biological contexts (Breznik et al., 1998). Furthermore, substituted 4-(3-alkyl-1,2,4-oxadiazol-5-ylmethyl)-3,4-dihydro-2H-1,4-benzoxazines have been synthesized, hintingat possible applications in biology and medicine (Mizar & Myrboh, 2006).
Novel Synthesis Methods
Innovative synthesis methods for 3,4-dihydro-2H-1,4-benzoxazines, a category that includes 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine, have been developed. These methods have significant implications in both pharmaceutical and material sciences. For instance, a study described a new synthesis method for various 3,4-dihydro-2H-1,4-benzoxazine derivatives, demonstrating the versatility of this compound in synthetic chemistry (詹淑婷, 2012).
Potential in Pharmaceutical Applications
2-Methyl-3,4-dihydro-2H-1,4-benzoxazine derivatives have shown potential in pharmaceutical applications. For example, enantioselective synthesis methods for these derivatives have been developed, which are crucial for creating specific pharmaceutical agents (Hrast et al., 1999). Additionally, some derivatives have been evaluated for their cardiovascular effects, indicating their potential as antihypertensive agents (Touzeau et al., 2003).
Agricultural and Environmental Applications
In the agricultural sector, 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine derivatives have been synthesized and evaluated for their pesticidal activity. These compounds show promise as insect growth regulators and fungicides, indicating their potential utility in pest control (Shakil et al., 2010). Moreover, environmentally friendly synthesis methods for these derivatives have been explored, highlighting the compound's role in green chemistry (Albanese et al., 2003).
properties
IUPAC Name |
2-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-5,7,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPYSZOCOIUSEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439163 | |
Record name | 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3,4-dihydro-2H-1,4-benzoxazine | |
CAS RN |
58960-13-7 | |
Record name | 3,4-Dihydro-2-methyl-2H-1,4-benzoxazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58960-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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